molecular formula C13H19NO2 B13354711 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol

4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol

Cat. No.: B13354711
M. Wt: 221.29 g/mol
InChI Key: ZGYGGVMLJYAOMO-STQMWFEESA-N
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Description

4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol is an organic compound that features a cyclohexyl group attached to an amino group, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (1S,2S)-2-hydroxycyclohexylamine and 3-methylphenol.

    Reaction: The (1S,2S)-2-hydroxycyclohexylamine is reacted with 3-methylphenol under controlled conditions to form the desired compound. This reaction often requires the presence of a catalyst and may be carried out in a solvent such as ethanol or methanol.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This compound has a similar amino group but differs in the phenyl moiety.

    (1S,2S)-2-Amino-1,2-diphenylethyl: Another compound with a similar amino group but different structural features.

Uniqueness

4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol is unique due to the presence of both a cyclohexyl group and a methylphenol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-methylphenol

InChI

InChI=1S/C13H19NO2/c1-9-8-10(15)6-7-11(9)14-12-4-2-3-5-13(12)16/h6-8,12-16H,2-5H2,1H3/t12-,13-/m0/s1

InChI Key

ZGYGGVMLJYAOMO-STQMWFEESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)N[C@H]2CCCC[C@@H]2O

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2CCCCC2O

Origin of Product

United States

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